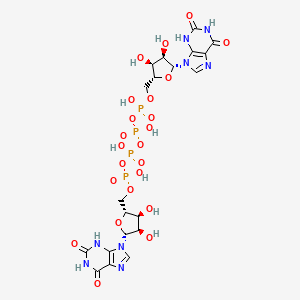

P1,P4-Bis(5'-xanthosyl) tetraphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P1, P4-Bis(5'-xanthosyl) tetraphosphate, also known as XPPPPX, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-xanthosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa).

P(1),P(4)-bis(5'-xanthosyl) tetraphosphate is a purine ribonucleoside 5'-tetraphosphate compound having 5'-xanthosyl residues at the P(1)- and P(4)-positions. It has a role as a mouse metabolite. It is a purine ribonucleoside 5'-tetraphosphate and a xanthosine 5'-phosphate.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C20H28N10O19P4

- Molecular Weight : 836.387 g/mol

- Solubility : Slightly soluble in water

- Acidity : Extremely strong acidic compound (based on its pKa)

Biological Functions

P1,P4-Bis(5'-xanthosyl) tetraphosphate has been implicated in several biological functions:

- Metabolic Role : It acts as a metabolite in various organisms, including mice, and is involved in purine metabolism. Its derivatives participate in nucleotide synthesis and degradation pathways .

- Stress Response : The compound has been identified as a potential stress alarmone, with its levels increasing under environmental stress conditions such as cadmium exposure and viral infections. For instance, studies have shown that the intracellular concentration of this compound increases significantly during stress, indicating its role in cellular responses to damage .

- Cellular Signaling : The compound may play a role in signaling pathways that regulate cellular processes, including DNA replication and repair mechanisms. Its involvement in these pathways suggests a vital role in maintaining cellular integrity under various physiological conditions .

Enzymatic Studies

This compound serves as a substrate for various enzymes involved in nucleotide metabolism. Specific enzymes include:

- Ap4A phosphorylase : Catalyzes the conversion of adenosine 5-phosphosulfate and other nucleotides into this compound .

- Hydrolases : These enzymes catalyze the hydrolysis of this compound into xanthosine triphosphate and other metabolites, indicating its role in nucleotide turnover .

Stress Response Mechanisms

Research has demonstrated that this compound accumulates during stress conditions, which can be utilized to study stress response mechanisms in cells. For example, investigations into how viral infections affect its levels provide insights into cellular adaptations during pathogen exposure .

Therapeutic Potential

The compound's role as a signaling molecule opens avenues for therapeutic applications. By modulating its levels or mimicking its action, researchers may develop strategies to enhance stress resistance in cells or target metabolic pathways affected by diseases such as cancer .

Case Studies

化学反応の分析

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for XPPPPX, mediated by enzymes such as Nudix hydrolases and asymmetrical bis(5'-nucleosyl)-tetraphosphatases . These reactions cleave the tetraphosphate backbone, yielding smaller nucleotides:

-

Symmetrical hydrolysis : Produces two xanthosine diphosphate (XDP) molecules under the action of enzymes like EC 3.6.1.41 .

-

Asymmetrical hydrolysis : Generates xanthosine triphosphate (XTP) and xanthosine monophosphate (XMP) via enzymes such as NUDT2 .

Table 1: Hydrolysis Products and Enzymes

| Enzyme Class | Substrate | Products | Conditions |

|---|---|---|---|

| Symmetrical hydrolase | XPPPPX | 2 XDP | Physiological pH, 37°C |

| Asymmetrical hydrolase | XPPPPX | XTP + XMP | ATP-dependent, pH 7.4 |

Phosphorylation and Ligase Activity

XPPPPX participates in phosphorylation reactions, often serving as a phosphate donor or acceptor. For example:

-

ATP-dependent phosphorylation : XPPPPX can transfer phosphate groups to ADP, forming ATP and xanthosine derivatives .

-

Enzymatic synthesis : Synthetases like APA1 catalyze the formation of XPPPPX from XDP and ATP under controlled pH (7.0–7.5) and magnesium ion concentrations .

Key reagents : ATP, Mg²⁺, and nucleoside diphosphates.

Stereochemical Influence on Reactivity

The stereochemistry of XPPPPX significantly impacts its enzymatic processing:

-

(Rp,Rp)- and (Sp,Sp)-stereoisomers exhibit differential resistance to hydrolysis. For instance, sulfur substitutions at P1/P4 (e.g., thiophosphate analogues) reduce enzymatic cleavage rates by 10–100× compared to oxygen-linked variants .

-

Snake venom phosphodiesterase preferentially hydrolyzes specific diastereomers, highlighting stereospecific binding pockets .

Table 2: Stereochemical Effects on Hydrolysis Rates

| Stereoisomer | Enzyme | Hydrolysis Rate (Relative) |

|---|---|---|

| (Rp,Rp)-XPPPPX | Nudix hydrolase | 1.0 (Baseline) |

| (Sp,Sp)-XPPPPX | Nudix hydrolase | 0.1 |

Oxidation and Degradation

XPPPPX undergoes oxidation in the presence of reactive oxygen species (ROS), such as hydrogen peroxide:

-

Primary products : Xanthine and inorganic pyrophosphate.

-

Mechanism : Radical-mediated cleavage of the glycosidic bond and phosphate backbone.

Analytical Methods for Reaction Monitoring

-

³¹P NMR spectroscopy : Tracks phosphate group transformations and stereochemical changes .

-

Mass spectrometry : Identifies hydrolysis products and quantifies reaction yields.

-

High-performance liquid chromatography (HPLC) : Separates stereoisomers and monitors enzymatic kinetics .

Biological and Metabolic Context

XPPPPX is a primary metabolite in eukaryotes and prokaryotes, implicated in:

特性

分子式 |

C20H26N8O23P4 |

|---|---|

分子量 |

870.4 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N8O23P4/c29-9-5(47-17(11(9)31)27-3-21-7-13(27)23-19(35)25-15(7)33)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(30)12(32)18(48-6)28-4-22-8-14(28)24-20(36)26-16(8)34/h3-6,9-12,17-18,29-32H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,23,25,33,35)(H2,24,26,34,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |

InChIキー |

PNTZPNDMKHCLNV-MHARETSRSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。